(R)-1-(tert-Butoxycarbonyl)-2-(3-nitrobenzyl)pyrrolidine-2-carboxylic acid
Overview
Description
Scientific Research Applications
Crystal Structure Analysis
A study by Rajalakshmi et al. (2013) on a related compound, N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline, showcases the crystal structure and interactions within the compound. The pyrrolidine ring adopts an envelope conformation with disordered methylene components, demonstrating how substituents influence molecular conformation and intermolecular interactions, which are critical for designing compounds with desired physical and chemical properties (Rajalakshmi, Srinivasan, Krishnakumar, Razak, & Rosli, 2013).
Synthesis Methodologies
Ueki et al. (1994) developed a new method for preparing 3-Nitro-2-pyridinesulfenyl chloride and its derivatives, showcasing the utility of certain nitrobenzyl and tert-butoxycarbonyl protected compounds in synthesizing complex molecules. This methodological advancement contributes to the broader field of organic synthesis by providing efficient routes to synthesize structurally complex derivatives (Ueki, Honda, Kazama, & Katoh, 1994).
Supramolecular Gel Formation
Sahoo et al. (2012) described the formation of a non-polymeric supramolecular gel from a simple organic salt derived from tert-butoxycarbonyl-protected L-amino acids, including compounds with nitrobenzyl groups. This research indicates the potential of such compounds in creating materials with unique properties like load-bearing and self-healing capabilities, opening avenues for their application in material science and engineering (Sahoo, Sankolli, Lee, Raghavan, & Dastidar, 2012).
Catalysis and Oxidation Processes
Research on dirhodium-catalyzed oxidations highlights the use of tert-butyl and nitrobenzyl groups in the selective oxidation of phenols and anilines, demonstrating the importance of these substituents in facilitating chemical transformations through catalysis. This has implications for synthetic chemistry, especially in the selective synthesis of complex organic molecules (Ratnikov, Farkas, McLaughlin, Chiou, Choi, El-khalafy, & Doyle, 2011).
Mechanism of Action
Target of Action
Similar compounds have been found to target bacterial enzymes such astyrosyl-tRNA synthetase from Staphylococcus aureus and Type II topoisomerase DNA gyrase from Escherichia coli .
Mode of Action
It’s likely that it interacts with its targets by binding to the active sites of the enzymes, thereby inhibiting their function . This interaction could lead to changes in the normal functioning of the bacteria, potentially leading to their death.
Biochemical Pathways
By inhibiting the aforementioned enzymes, it could disrupt protein synthesis and dna replication within the bacteria, thereby affecting their growth and survival .
Result of Action
By inhibiting key bacterial enzymes, it could lead to the death of the bacteria, thereby exhibiting antimicrobial activity .
Properties
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O6/c1-16(2,3)25-15(22)18-9-5-8-17(18,14(20)21)11-12-6-4-7-13(10-12)19(23)24/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,20,21)/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJFCQDCHVZNDM-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375965 | |
Record name | (R)-1-(tert-Butoxycarbonyl)-2-(3-nitrobenzyl)pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959582-68-4 | |
Record name | (R)-1-(tert-Butoxycarbonyl)-2-(3-nitrobenzyl)pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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